Allopregnanolone acetate
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Overview
Description
Allopregnanolone acetate is a synthetic neuroactive steroid derived from allopregnanolone, a naturally occurring metabolite of progesterone. This compound has garnered significant interest due to its potent effects on the central nervous system, particularly its role as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor . This compound is being explored for its potential therapeutic applications, including the treatment of mood disorders, epilepsy, and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allopregnanolone acetate typically involves the conversion of progesterone to allopregnanolone, followed by acetylation. One common method includes the catalytic hydrogenation of pregnenolone to yield isopregnanolone, which is then converted to allopregnanolone through a Mitsunobu reaction and subsequent basic hydrolysis . The final step involves acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and column chromatography, to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Allopregnanolone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding ketone derivative.
Reduction: Reduction reactions can revert the ketone derivative back to this compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation can yield 3-keto derivatives, while reduction can produce different hydroxylated forms .
Scientific Research Applications
Allopregnanolone acetate has a wide range of scientific research applications:
Mechanism of Action
Allopregnanolone acetate exerts its effects primarily through modulation of the GABA type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation leads to increased chloride ion influx, hyperpolarizing the neuron and reducing neuronal excitability . Additionally, this compound interacts with other molecular targets, including the pregnane X receptor (PXR) and membrane progesterone receptors (mPR), contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Allopregnanolone acetate is unique among neuroactive steroids due to its potent effects on the GABA type A receptor. Similar compounds include:
Pregnenolone: A precursor to allopregnanolone with less potent GABAergic effects.
Ganaxolone: A synthetic analog of allopregnanolone with similar GABAergic activity but improved pharmacokinetic properties.
Alfaxolone: Another synthetic analog used primarily as an anesthetic agent.
This compound stands out due to its high potency and specific therapeutic potential in treating neurological disorders .
Properties
Molecular Formula |
C23H36O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1 |
InChI Key |
GFHOQCXDABGYAL-ZVKOYPPWSA-N |
Isomeric SMILES |
CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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